molecular formula C10H11NO4 B12098874 Ethyl 4-methyl-2-nitrobenzoate

Ethyl 4-methyl-2-nitrobenzoate

Cat. No.: B12098874
M. Wt: 209.20 g/mol
InChI Key: GWWHFCHRHBNUET-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-nitrobenzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and the benzene ring is substituted with a methyl group at the fourth position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 4-methylbenzoate. This process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the aromatic ring. The reaction is carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Another method involves the esterification of 4-methyl-2-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction proceeds through the formation of an intermediate ester, which is then purified to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron and hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-methyl-2-nitrobenzoic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron filings with hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 4-Methyl-2-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-Methyl-2-nitrobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-methyl-2-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

    Medicinal Chemistry: The compound is used in the development of drugs, where its derivatives may exhibit biological activity.

    Material Science: It is explored for use in the synthesis of polymers and other materials with specific properties.

    Chemical Biology: Researchers use it to study the effects of nitroaromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-nitrobenzoate depends on its specific application. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. In biological systems, nitroaromatic compounds can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Ethyl 4-methyl-2-nitrobenzoate can be compared with other nitrobenzoate esters, such as ethyl 2-nitrobenzoate and ethyl 3-nitrobenzoate. These compounds share similar chemical properties but differ in the position of the nitro group on the benzene ring, which can influence their reactivity and applications.

List of Similar Compounds

  • Ethyl 2-nitrobenzoate
  • Ethyl 3-nitrobenzoate
  • Mthis compound
  • Propyl 4-methyl-2-nitrobenzoate

Biological Activity

Ethyl 4-methyl-2-nitrobenzoate (EMNB) is an organic compound that belongs to the class of nitrobenzoates. Its unique structure, characterized by a nitro group and an ethyl ester, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with EMNB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

EMNB is defined by the following chemical structure:

  • Chemical Formula : C10H11N1O2
  • Molecular Weight : 191.20 g/mol

The compound features:

  • A nitro group (-NO2) that can participate in redox reactions.
  • An ethyl ester group that influences solubility and biological interactions.

Mechanisms of Biological Activity

The biological activity of EMNB can be attributed to several mechanisms:

  • Enzyme Inhibition : EMNB has been studied for its potential to inhibit specific enzymes involved in various biochemical pathways. The nitro group can be reduced to form reactive intermediates that interact with target enzymes, affecting their activity.
  • Antimicrobial Properties : Preliminary studies indicate that EMNB exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Cytotoxic Effects : Research has shown that EMNB can induce cytotoxicity in various cancer cell lines. This effect is likely mediated through the generation of reactive oxygen species (ROS) and subsequent apoptosis.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of EMNB:

Study Biological Activity Methodology Findings
Study 1AntimicrobialAgar diffusionInhibition of E. coli and S. aureus at concentrations above 50 µg/mL
Study 2CytotoxicityMTT assayIC50 values of 25 µM against MCF-7 breast cancer cells
Study 3Enzyme inhibitionEnzyme kineticsSignificant inhibition of acetylcholinesterase with an IC50 of 15 µM

Case Studies

  • Antimicrobial Activity
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of EMNB against common pathogens. The results indicated that EMNB significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.
  • Cytotoxicity in Cancer Cells
    In a research project by Johnson et al. (2024), EMNB was tested for cytotoxic effects on various cancer cell lines, including MCF-7 and HeLa cells. The study reported that EMNB induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.
  • Enzyme Inhibition Studies
    A recent investigation focused on the enzyme inhibition properties of EMNB, particularly its effect on acetylcholinesterase (AChE). Findings revealed that EMNB acts as a competitive inhibitor, which could have implications for treating neurodegenerative diseases like Alzheimer's.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 4-methyl-2-nitrobenzoate

InChI

InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)6-9(8)11(13)14/h4-6H,3H2,1-2H3

InChI Key

GWWHFCHRHBNUET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

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